molecular formula C14H15F2N3OS B1249725 Etamicastat CAS No. 760173-05-5

Etamicastat

カタログ番号: B1249725
CAS番号: 760173-05-5
分子量: 311.35 g/mol
InChIキー: CWWWTTYMUOYSQA-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エタミカスタットは、ドーパミンをノルエピネフリンに変換する酵素であるドーパミンβヒドロキシラーゼの可逆的阻害剤です。この化合物は主に、交感神経支配組織のノルエピネフリンレベルを低下させ、それにより交感神経系の活動を抑制するために使用されます。 高血圧や慢性心不全などの循環器疾患の治療における潜在的な治療効果が調査されています .

準備方法

合成経路と反応条件

エタミカスタットは、コア構造の形成後に官能基修飾を行う、複数段階の工程を経て合成されます。合成は通常、コアイミダゾール環の調製から始まり、続いてアミノエチル側鎖とジフルオロクロマン部分を導入します。最後の段階では、チオン基を形成します。 反応条件には、通常、高収率と高純度を確保するために、有機溶媒、制御された温度、および特定の触媒の使用が含まれます .

工業生産方法

工業的な設定では、エタミカスタットの生産は、ラボの合成プロセスをスケールアップすることにより行われます。これには、収率を最大化し、不純物を最小限に抑えるために反応条件を最適化することが含まれます。連続フロー反応器と自動化システムの使用は、大規模生産における一貫性と効率を維持するのに役立ちます。 最終製品が要求される基準を満たしていることを確認するために、高速液体クロマトグラフィーや質量分析などの品質管理対策が実施されます .

化学反応の分析

反応の種類

エタミカスタットは、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物には、エタミカスタットの対応する酸化、還元、または置換誘導体が含まれます。 これらの誘導体は、化合物の反応性と潜在的な修飾を理解するために、さらなる研究で使用されることがよくあります .

科学研究への応用

科学的研究の応用

Pharmacological Mechanism

Etamicastat functions by inhibiting DβH, an enzyme responsible for converting dopamine to norepinephrine. This inhibition leads to an increase in dopamine levels and a decrease in norepinephrine levels, which can help lower blood pressure. The compound has shown promise in various animal models and clinical trials for managing hypertension.

Key Mechanisms of Action:

  • Inhibition of Norepinephrine Production : By reducing norepinephrine synthesis, this compound decreases sympathetic nervous system activity, contributing to lower blood pressure .
  • Increased Dopamine Levels : The inhibition of DβH results in elevated dopamine levels, which may have beneficial effects on renal function and blood pressure regulation .

Hypertension Management

This compound has been extensively studied for its antihypertensive effects. Clinical trials have demonstrated its efficacy in lowering both systolic and diastolic blood pressure in hypertensive patients.

Clinical Findings:

  • In a randomized controlled trial, patients receiving this compound showed significant reductions in nighttime systolic blood pressure compared to placebo groups .
  • A study involving spontaneously hypertensive rats indicated that chronic administration of this compound led to notable decreases in blood pressure without affecting heart rate .

Heart Failure Treatment

Research is also exploring the potential of this compound in heart failure management. By modulating sympathetic nervous system activity through DβH inhibition, it may improve cardiac function and reduce heart failure symptoms.

Case Study 1: Efficacy in Elderly Patients

A clinical trial involving elderly patients with mild to moderate hypertension assessed the pharmacokinetics and tolerability of this compound. The study found that this compound was well tolerated and led to significant decreases in blood pressure over a 10-day period .

Case Study 2: Animal Model Studies

In studies with D2 receptor knockout mice, this compound effectively normalized elevated blood pressure and improved renal biochemical alterations associated with hypertension. This suggests that this compound may have broader applications in treating hypertension linked to specific genetic profiles .

Table 1: Summary of Clinical Trials Involving this compound

Study TypePopulationDosageDurationKey Findings
Randomized Controlled TrialMale patients (18-65 years)50-200 mg daily10 daysSignificant reduction in nighttime SBP
Animal Model StudySpontaneously Hypertensive RatsVaries (10 mg/kg)ChronicDecreased BP without affecting heart rate
Pharmacokinetic StudyElderly patientsSingle dosesN/AWell tolerated; significant BP reduction observed

Table 2: Pharmacokinetic Profile of this compound

ParameterValue
Tmax1 hour post-dose
Half-life19 - 28 hours
MetabolismN-acetylation by NAT2
Excretion~50% recovered in urine

作用機序

エタミカスタットは、ドーパミンβヒドロキシラーゼを阻害することで効果を発揮し、ドーパミンからノルエピネフリンへの変換を抑制します。これにより、交感神経支配組織のノルエピネフリンレベルが低下し、交感神経系の活動が抑制されます。 分子標的には、エタミカスタットが結合して酵素の活性を阻害するドーパミンβヒドロキシラーゼの活性部位が含まれます .

類似化合物との比較

エタミカスタットは、可逆的な阻害と脳へのアクセスが制限されているため、中枢神経系の副作用を最小限に抑えることで、ドーパミンβヒドロキシラーゼ阻害剤の中でも独特です。類似の化合物には次のようなものがあります。

エタミカスタットの独自性は、有効性と安全性のバランスにあるため、さらなる開発と臨床使用のための有望な候補となっています。

生物活性

Etamicastat is a reversible inhibitor of dopamine β-hydroxylase (DBH), an enzyme critical in the biosynthesis of norepinephrine from dopamine. This compound is primarily investigated for its potential in treating hypertension and heart failure by modulating sympathetic nervous system activity. The following sections detail the biological activity of this compound, including its pharmacokinetics, metabolism, and clinical findings.

Pharmacodynamics

This compound's primary mechanism involves the inhibition of DBH, leading to decreased norepinephrine levels in sympathetically innervated tissues. This reduction in norepinephrine can result in lower blood pressure and improved cardiovascular outcomes.

Key Findings:

  • Dose-Dependent Effects : Clinical studies have shown that this compound produces significant reductions in both systolic and diastolic blood pressure, with effects observed after 10 days of treatment at doses of 50 mg, 100 mg, and 200 mg .
  • In Vivo Studies : In spontaneously hypertensive rats (SHRs), this compound administration resulted in a time-dependent decrease in norepinephrine levels without affecting catecholamine levels in the frontal cortex .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and extensive metabolism, primarily through N-acetylation mediated by N-acetyltransferase type 2 (NAT2).

Absorption and Metabolism:

  • Tmax and Half-Life : this compound reaches peak plasma concentrations (Tmax) approximately one hour after dosing, with an elimination half-life ranging from 19 to 28 hours .
  • Metabolite Formation : The main metabolite, BIA 5-961, is formed through N-acetylation and exhibits significantly different pharmacokinetics based on NAT2 phenotypes—poor acetylators show higher systemic exposure compared to rapid acetylators .

Inter-Species Variability

Studies have highlighted significant interspecies variability in the metabolism of this compound. For instance:

  • N-Acetylation Rates : In vitro studies demonstrated that rats and humans exhibit similar rates of N-acetylation, whereas dogs showed no detectable acetylation . This variability is crucial for understanding the drug's bioavailability across different species.

Clinical Studies

Several clinical trials have assessed the safety, tolerability, and efficacy of this compound in humans.

Case Study Overview:

  • Study Design : A randomized, double-blind, placebo-controlled trial involving male patients aged 18 to 65 with mild to moderate hypertension.
  • Results :
    • Safety Profile : this compound was well tolerated with no serious adverse events reported. Most adverse events were mild to moderate .
    • Efficacy : Statistically significant reductions in nighttime systolic blood pressure were observed across all doses compared to placebo, indicating effective antihypertensive action .

Summary Table of Key Data

ParameterFindings
Mechanism of Action Inhibition of dopamine β-hydroxylase
Primary Metabolite BIA 5-961
Tmax ~1 hour
Half-Life 19 - 28 hours
Dosing Regimen Once daily (50 mg, 100 mg, 200 mg)
Inter-Species Variability Significant differences in N-acetylation rates
Clinical Efficacy Significant BP reduction observed

特性

IUPAC Name

4-(2-aminoethyl)-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3OS/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21/h3,5-6,11H,1-2,4,7,17H2,(H,18,21)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWWTTYMUOYSQA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00226940
Record name Etamicastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760173-05-5
Record name Etamicastat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760173055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etamicastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etamicastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETAMICASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X96V6DBU4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etamicastat
Reactant of Route 2
Etamicastat
Reactant of Route 3
Etamicastat
Reactant of Route 4
Etamicastat
Reactant of Route 5
Etamicastat
Reactant of Route 6
Etamicastat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。